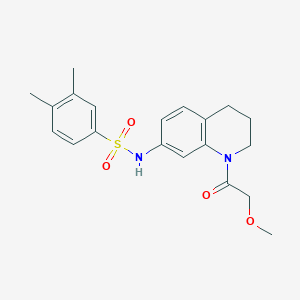

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide

Description

N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide is a synthetic compound featuring a tetrahydroquinoline (THQ) core modified with a 2-methoxyacetyl group at the N1 position and a 3,4-dimethylbenzenesulfonamide moiety at the C7 position. This structure positions it within a broader class of sulfonamide-modified THQ derivatives, which are of interest in medicinal chemistry for modulating opioid receptor activity and other biological targets . Its synthesis typically involves coupling reactions between functionalized THQ intermediates and sulfonamide reagents, as exemplified in protocols for analogous compounds .

Properties

IUPAC Name |

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-14-6-9-18(11-15(14)2)27(24,25)21-17-8-7-16-5-4-10-22(19(16)12-17)20(23)13-26-3/h6-9,11-12,21H,4-5,10,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHGMLLJQHBQHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide involves multiple steps:

Formation of Tetrahydroquinoline Core: : The quinoline core is usually synthesized via a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of Methoxyacetyl Group: : The methoxyacetyl group can be introduced through acylation reactions using methoxyacetyl chloride in the presence of a base, such as pyridine or triethylamine.

Sulfonamide Formation: : The dimethylbenzenesulfonamide moiety is added via sulfonylation using 3,4-dimethylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

In industrial settings, this compound is prepared in large-scale reactors, emphasizing cost-efficiency and safety. Continuous flow reactors may be utilized to improve reaction control and yield while reducing waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

Reduction: : The carbonyl groups in the molecule are susceptible to reduction reactions, forming alcohols.

Substitution: : The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: : Sodium methoxide, anhydrous aluminum chloride.

Major Products Formed

Oxidation: : Quinoline derivatives.

Reduction: : Corresponding alcohols.

Substitution: : Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide has numerous applications:

Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

Biology: : Serves as a probe in biochemical assays to study enzyme interactions.

Medicine: : Investigated for its potential use in drug design and development, particularly as an enzyme inhibitor.

Industry: : Utilized in the synthesis of advanced materials, including polymers and coatings.

Mechanism of Action

The compound exerts its effects primarily by interacting with specific molecular targets:

Molecular Targets: : Enzymes such as kinases, proteases, and others involved in critical biochemical pathways.

Pathways: : It can modulate signaling pathways by inhibiting or activating enzymes, leading to alterations in cellular functions.

Comparison with Similar Compounds

Core Structural Modifications

The THQ core is a common scaffold in opioid receptor ligands. Below is a comparative analysis of key analogs:

Key Observations :

- Substituent Influence : The target compound’s 3,4-dimethylbenzenesulfonamide group contrasts with the 4-methoxybenzenesulfonamide in IIIa . The methyl groups may enhance lipophilicity and alter receptor binding compared to methoxy substituents.

- Synthetic Accessibility : The 62.7% yield for 3i suggests that N-acylation and sulfonamide coupling steps are feasible but may require optimization for the target compound.

Functional Group Comparison

- 2-Methoxyacetyl vs. Benzyl Groups : In 3i, the 6-benzyl substituent enhances hydrophobic interactions with MOR, while the target compound lacks this group, possibly reducing binding affinity .

- Sulfonamide Variations : The 3,4-dimethylbenzenesulfonamide in the target compound differs from the t-butyl sulfamide in 3i. Dimethyl groups may sterically hinder interactions compared to bulkier t-butyl substituents.

Biological Activity

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique hybrid structure combines features of tetrahydroquinoline and benzenesulfonamide moieties, which may confer diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Molecular Structure and Properties

The molecular formula for N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide is C19H22N2O4S. The compound features a sulfonamide group attached to a tetrahydroquinoline scaffold, which is known for its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N2O4S |

| Molecular Weight | 366.45 g/mol |

| CAS Number | 1171720-92-5 |

| Solubility | Soluble in DMSO |

The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes. The tetrahydroquinoline moiety is known for its interactions with dopamine and norepinephrine receptors, while the sulfonamide component has shown promise as an inhibitor of carbonic anhydrases (CAs), which are critical in various physiological processes.

Interaction with Carbonic Anhydrases

Recent studies have highlighted the potential of benzenesulfonamides as inhibitors of carbonic anhydrases (CAs), which are involved in regulating pH and fluid balance in the body. Inhibiting these enzymes can have therapeutic implications for conditions such as glaucoma and certain types of cancer .

Anticancer Properties

Several studies have investigated the anticancer potential of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide. Preliminary findings suggest that this compound may exhibit significant antiproliferative activity against various cancer cell lines.

- Cell Lines Tested : MCF-7 (breast cancer), Hep-3B (liver cancer), L929 (fibrosarcoma).

- Results : The compound demonstrated IC50 values indicating potent anticancer activity with minimal cytotoxic effects on normal cells.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.

Case Studies

- Study on Antiproliferative Activity : A study involving the synthesis of various derivatives of benzenesulfonamides showed that compounds similar to N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide exhibited significant inhibitory effects on tumor-associated isoforms of carbonic anhydrases (hCA IX and hCA XII) with Ki values ranging from 47.8 nM to 116.9 nM .

- Inhibition Studies : In vitro studies indicated that the sulfonamide moiety interacts effectively with the active sites of CAs. Molecular docking studies revealed that the compound fits well into the active site of hCA I and II isoforms, suggesting a high specificity for these targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.